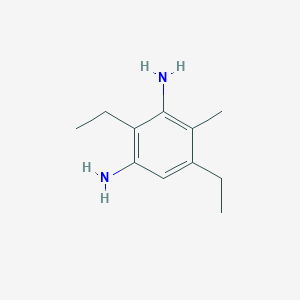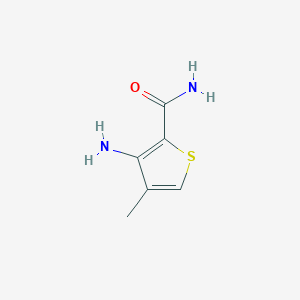
4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy Loxoprofen Alcohol (Mixture of Diastereomers): is a metabolite of loxoprofen, a non-selective nonsteroidal anti-inflammatory drug (NSAID). This compound is known for its role in reducing inflammation and has been studied for its potential in treating various inflammatory conditions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy Loxoprofen Alcohol involves the hydroxylation of loxoprofen. The reaction typically requires specific catalysts and controlled conditions to ensure the formation of the desired diastereomers .
Industrial Production Methods: Industrial production of 4-Hydroxy Loxoprofen Alcohol involves large-scale hydroxylation processes, often using advanced catalytic systems to achieve high yields and purity. The process is optimized for cost-effectiveness and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: 4-Hydroxy Loxoprofen Alcohol can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different reduced forms.
Substitution: It can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles are employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 4-Hydroxy Loxoprofen Alcohol .
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a reference standard in analytical chemistry for studying the metabolism of loxoprofen.
Biology: Investigated for its role in modulating inflammatory pathways and its potential therapeutic effects.
Medicine: Explored for its anti-inflammatory properties and potential use in treating inflammatory diseases.
Industry: Utilized in the development of new anti-inflammatory drugs and formulations.
Wirkmechanismus
The mechanism of action of 4-Hydroxy Loxoprofen Alcohol involves its role as a potent and non-selective inhibitor of cyclooxygenase (COX). It inhibits both COX-1 and COX-2 enzymes, leading to a reduction in the production of prostaglandins, which are mediators of inflammation .
Vergleich Mit ähnlichen Verbindungen
Loxoprofen: The parent compound, which is metabolized to 4-Hydroxy Loxoprofen Alcohol.
Ibuprofen: Another non-selective NSAID with similar anti-inflammatory properties.
Naproxen: A non-selective NSAID used for its anti-inflammatory and analgesic effects.
Eigenschaften
Molekularformel |
C15H20O4 |
|---|---|
Molekulargewicht |
264.32 g/mol |
IUPAC-Name |
2-[4-[(2,4-dihydroxycyclopentyl)methyl]phenyl]propanoic acid |
InChI |
InChI=1S/C15H20O4/c1-9(15(18)19)11-4-2-10(3-5-11)6-12-7-13(16)8-14(12)17/h2-5,9,12-14,16-17H,6-8H2,1H3,(H,18,19) |
InChI-Schlüssel |
COCTZXJHZDMRKU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(C=C1)CC2CC(CC2O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



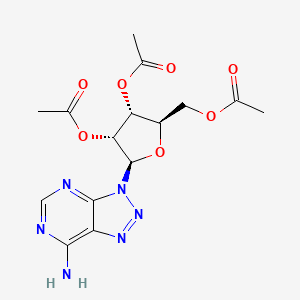
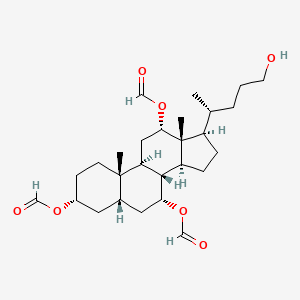
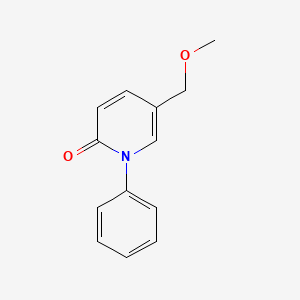
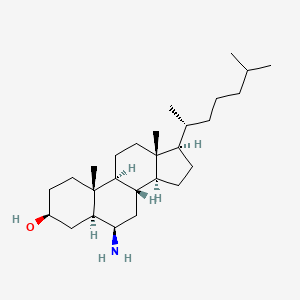
![3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrate;hydrochloride](/img/structure/B15287757.png)
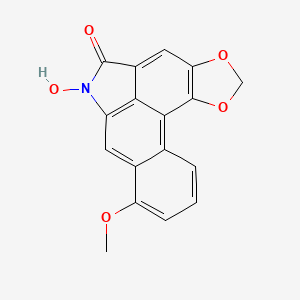
![Dibenzo[b,d]selenophen-2-ylboronic acid](/img/structure/B15287773.png)
![O-[2-(Acetylamino)-2-deoxy-3-O-beta-D-galactopyranosyl-beta-D-galactopyranosyl]-L-threonine](/img/structure/B15287776.png)
![(1Z,5Z)-cycloocta-1,5-diene;[(1R,2S,3S,4S)-3-diphenylphosphanyl-2-bicyclo[2.2.1]hept-5-enyl]-diphenylphosphane;rhodium;tetrafluoroborate](/img/structure/B15287783.png)
![{4-[3-(Pyridin-3-yl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl}[6-(trifluoromethyl)pyridin-3-yl]methanone](/img/structure/B15287787.png)
![24-[(9,10-Dioxoanthracen-1-yl)amino]-16-azaoctacyclo[18.10.2.02,15.05,14.07,12.017,31.021,26.028,32]dotriaconta-1(30),2(15),3,5(14),7,9,11,17(31),20(32),21(26),22,24,28-tridecaene-6,13,19,27-tetrone](/img/structure/B15287798.png)
